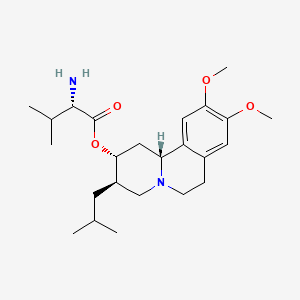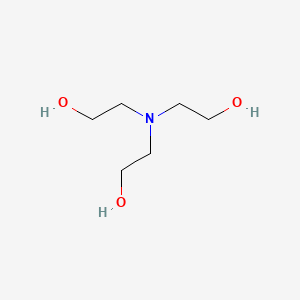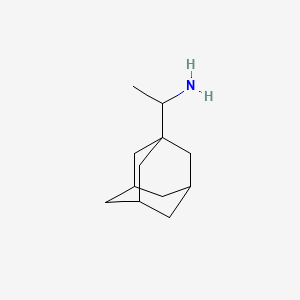
rimantadine
概述
描述
Rimantadine is an antiviral drug that is primarily used to treat and prevent infections caused by the influenza A virus. It is a derivative of adamantane and is known for its ability to inhibit the replication of the virus by interfering with the viral M2 protein. This compound was first approved for medical use in the early 1990s and has since been used to mitigate the symptoms and duration of influenza A infections .
作用机制
利曼他丁通过抑制甲型流感病毒的 M2 蛋白发挥其抗病毒作用。M2 蛋白充当离子通道,对于病毒复制过程至关重要。 利曼他丁通过与 M2 蛋白结合,阻断质子跨病毒膜的运输,从而阻止病毒脱壳和随后的复制 . 这种抑制会破坏病毒的生命周期,并减轻感染的严重程度和持续时间 .
实验室实验的优点和局限性
One of the advantages of using Rimantadine in lab experiments is its effectiveness in preventing and reducing the severity of influenza A symptoms. However, one limitation is that this compound has been found to be less effective against certain strains of influenza A virus, which should be taken into consideration when using this compound in lab experiments.
未来方向
Future research on Rimantadine should focus on fully understanding its mechanism of action, including its effects on viral polymerase enzyme and its impact on other physiological systems. Additionally, research on the use of this compound in combination with other therapies should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of this compound for the treatment of other viralinfections such as other types of influenza viruses, as well as other types of viruses such as coronaviruses, should be further explored. Additionally, research on the development of more potent and effective this compound analogues should also be conducted.
In conclusion, this compound is an antiviral drug that is used for the prophylaxis and treatment of influenza A. It works by inhibiting the viral polymerase enzyme, which is responsible for replicating the viral RNA. This compound has been found to be effective in preventing and reducing the severity of influenza A symptoms. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other therapies. Additionally, research on its potential use for the treatment of other viral infections such as other types of influenza viruses, as well as other types of viruses such as coronaviruses, should also be conducted. Future research on this compound should focus on understanding its mechanism of action, its effects on viral polymerase enzyme, and its potential use as a therapeutic target for the treatment of influenza A and other viral infections.
科学研究应用
利曼他丁具有广泛的科学研究应用,包括:
化学: 用作金刚烷衍生物及其化学性质研究中的模型化合物。
生物学: 研究其对病毒复制的影响及其在抗病毒疗法中的潜在应用。
生化分析
Biochemical Properties
Rimantadine interacts with the Matrix protein 2 (M2) of the influenza A virus . It is inhibitory to the in vitro replication of influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) .
Cellular Effects
This compound exerts its effects early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . It has little or no activity against influenza B virus .
Molecular Mechanism
It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in this compound susceptibility .
Dosage Effects in Animal Models
In horses, this compound demonstrated more stable pharmacokinetics when administered orally at a dosage of 30 mg/kg every 12 hours, with no adverse effects noted .
Metabolic Pathways
This compound is extensively metabolized in the liver with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways .
Transport and Distribution
This compound is well absorbed and extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .
准备方法
合成路线和反应条件
利曼他丁可以通过几种合成路线合成。一种常见的方法是在还原剂如硼氢化钠的存在下,使 1-金刚烷胺与丙酮反应。 反应通过形成亚胺中间体进行,然后将其还原生成利曼他丁 .
工业生产方法
利曼他丁的工业生产通常涉及使用与实验室条件类似的反应条件的大规模合成。 该工艺针对高产率和纯度进行了优化,包括重结晶和纯化等步骤,以确保最终产品符合医药标准 .
化学反应分析
反应类型
利曼他丁会发生几种类型的化学反应,包括:
氧化: 利曼他丁可以被氧化形成不同的氧化产物,具体取决于所使用的条件和试剂。
还原: 该化合物可以被还原形成不同的还原衍生物。
常见试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化锂铝是常用的还原剂。
取代: 取代反应通常涉及烷基卤化物和酰氯等试剂.
主要生成物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,利曼他丁的氧化可以产生羟基化衍生物,而取代反应可以产生各种取代胺 .
相似化合物的比较
利曼他丁通常与其他金刚烷衍生物(如金刚乙胺)进行比较。两种化合物具有相似的作用机制,用于治疗甲型流感感染。 利曼他丁通常被认为比金刚乙胺更有效且耐受性更好,副作用更少 . 其他类似化合物包括美金刚和曲曼他丁,它们具有不同的治疗应用,但与利曼他丁具有结构相似性 .
属性
IUPAC Name |
1-(1-adamantyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCHPRBFMUDMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023561 | |
| Record name | Rimantadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rimantadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L | |
| Record name | Rimantadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimantadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of rimantadine is not fully understood. Rimantadine appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus. The protein coded by the M2 gene of influenza A may play an important role in rimantadine susceptibility., Rimantadine is thought to exert its inhibitory effect early in the viral replicative cycle, possibly by blocking or greatly reducing the uncoating of viral RNA within host cells. Genetic studies suggest that a single amino acid change on the transmembrane portion of the M2 protein can completely eliminate influenza A virus susceptibility to rimantadine., Rimantadine, like amantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as an ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, rimantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus reproductive cycle, rimantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Rimantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by rimantadine. In addition, rimantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity). | |
| Record name | Rimantadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RIMANTADINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
13392-28-4, 117857-51-9 | |
| Record name | Rimantadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimantadine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimantadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimantadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIMANTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RIMANTADINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rimantadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 °C, > 300 °C | |
| Record name | Rimantadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimantadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of rimantadine against influenza A virus?
A1: this compound exerts its antiviral effect by inhibiting the M2 protein of influenza A virus. [, , ] This protein forms a proton channel that is essential for viral replication. [, ]
Q2: How does this compound binding to the M2 protein affect viral replication?
A2: this compound binds to the M2 protein within the viral envelope, blocking the proton channel. [, ] This blockage disrupts the acidification process necessary for viral uncoating and release of the viral genome into the host cell, ultimately inhibiting viral replication. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H21N, and its molecular weight is 179.32 g/mol.
Q4: Is there any information available on the spectroscopic data of this compound?
A4: While the provided research articles do not delve into the spectroscopic characterization of this compound, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy could be employed to obtain structural information about the molecule.
Q5: How does the structure of this compound relate to its antiviral activity?
A6: this compound is an adamantane derivative, and its specific chemical structure, particularly the presence of the adamantane ring and the alkylamine side chain, is crucial for its antiviral activity. []
Q6: Have any structural modifications of this compound been investigated?
A7: Yes, research has investigated the antiviral activity of this compound metabolites, including 2-hydroxythis compound, 3-hydroxythis compound, and 4-hydroxythis compound. [] While all three metabolites exhibited inhibitory activity against wild-type influenza A viruses, their potency varied. [] Notably, 2-hydroxythis compound demonstrated similar activity to amantadine. []
Q7: Do this compound-resistant influenza A viruses exhibit cross-resistance to other compounds?
A8: Yes, studies have shown that this compound-resistant influenza A virus isolates exhibit cross-resistance to amantadine and the investigated hydroxy metabolites of this compound. [] This cross-resistance highlights the potential for reduced therapeutic options when resistance emerges.
Q8: How is this compound absorbed and distributed in the body?
A9: this compound is well-absorbed following oral administration, achieving peak plasma concentrations within a few hours. [, ] It is widely distributed throughout the body, including the nasal mucosa, a primary site of influenza virus replication. []
Q9: How is this compound metabolized and eliminated?
A10: this compound is primarily metabolized in the liver, with m-hydroxythis compound being the major metabolite in both rats and dogs. [] It is predominantly excreted in the urine, with a small percentage eliminated in feces. []
Q10: What is the elimination half-life of this compound?
A11: this compound exhibits a relatively long elimination half-life, ranging from 24 to 36 hours, which allows for once or twice-daily dosing. [, , ]
Q11: How does the pharmacokinetic profile of this compound compare to that of amantadine?
A12: this compound demonstrates a longer elimination half-life and lower peak plasma concentrations compared to amantadine. [] This difference in pharmacokinetics is thought to contribute to the reduced incidence of central nervous system side effects associated with this compound. [, ]
Q12: Has the prophylactic and therapeutic efficacy of this compound been evaluated in clinical trials?
A13: Yes, numerous clinical trials have investigated the efficacy of this compound for both the prophylaxis and treatment of influenza A infections. [, , , , , , ] Results have demonstrated that this compound can reduce the incidence and duration of influenza illness when administered prophylactically or therapeutically. [, , , , , , ]
Q13: Has this compound shown efficacy in preventing the transmission of influenza A virus within families?
A14: Clinical trials have demonstrated that prophylactic administration of this compound to children significantly reduces the transmission of influenza A virus to other family members. [, ]
Q14: How does resistance to this compound develop?
A16: Resistance to this compound primarily arises from mutations in the M2 protein, the target of the drug. [] These mutations alter the drug-binding site, reducing the ability of this compound to bind to and inhibit the M2 proton channel. []
Q15: What are the implications of this compound resistance for influenza treatment and control?
A17: The emergence and spread of this compound-resistant influenza A viruses pose a significant challenge to influenza treatment and control efforts. [] Resistance limits the effectiveness of this compound, necessitating the development of new antiviral drugs with different mechanisms of action.
Q16: Are there any specific considerations for the use of this compound in elderly populations?
A18: Clinical studies have indicated that while this compound can be safe and effective for influenza prophylaxis in elderly individuals, particularly those who are vaccinated, [] it is crucial to carefully consider the potential for adverse events and drug interactions in this population. [] Dosage adjustments may be necessary to minimize the risk of side effects. []
Q17: Can this compound's mechanism of action be exploited for targeting other viruses?
A20: Recent research indicates that the M protein of Zika virus, another flavivirus, forms membrane-permeabilizing channels sensitive to this compound. [] This finding highlights the potential for repurposing this compound or developing novel M protein-targeted therapies for Zika virus and potentially other flaviviruses. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)
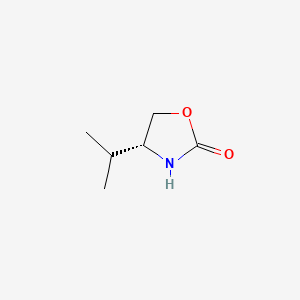
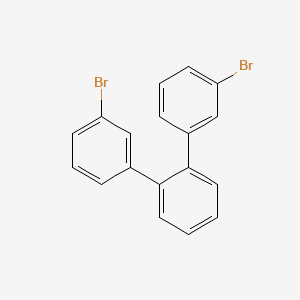
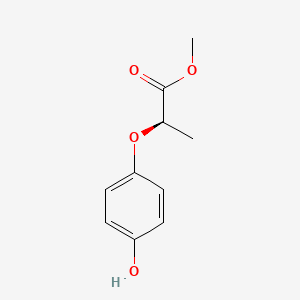
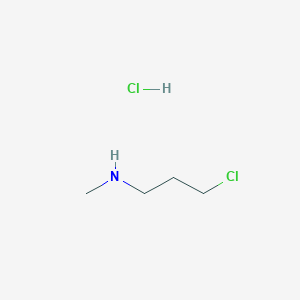
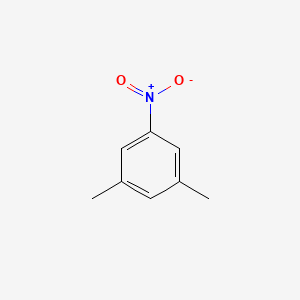



![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)
![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1662117.png)
